1,2-Dichloro-4,5-bis(trifluoromethoxy)benzene
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Overview
Description
1,2-Dichloro-4,5-bis(trifluoromethoxy)benzene is an organic compound with the molecular formula C8H2Cl2F6O2 It is characterized by the presence of two chlorine atoms and two trifluoromethoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-4,5-bis(trifluoromethoxy)benzene typically involves the introduction of trifluoromethoxy groups onto a chlorinated benzene ring. One common method is the reaction of 1,2-dichloro-4,5-dihydroxybenzene with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of hydroxyl groups with trifluoromethoxy groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-4,5-bis(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1,2-Dichloro-4,5-bis(trifluoromethoxy)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,2-Dichloro-4,5-bis(trifluoromethoxy)benzene involves its interaction with specific molecular targets. The trifluoromethoxy groups can enhance the compound’s lipophilicity and ability to penetrate biological membranes. This allows it to interact with enzymes, receptors, or other proteins, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dichloro-4,5-bis(trifluoromethyl)benzene
- 1,4-Dibromo-2,5-bis(trifluoromethyl)benzene
- 1,4-Dichloro-2-(trifluoromethyl)benzene
Uniqueness
1,2-Dichloro-4,5-bis(trifluoromethoxy)benzene is unique due to the presence of trifluoromethoxy groups, which impart distinct chemical and physical properties compared to similar compounds with trifluoromethyl groups. These properties include increased stability, lipophilicity, and potential for specific interactions with biological targets.
Properties
IUPAC Name |
1,2-dichloro-4,5-bis(trifluoromethoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl2F6O2/c9-3-1-5(17-7(11,12)13)6(2-4(3)10)18-8(14,15)16/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYCZYFWZDFJAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)OC(F)(F)F)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl2F6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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